molecular formula C7H5N3OS B13661462 Thieno[2,3-d]pyrimidine-6-carboxamide

Thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B13661462
M. Wt: 179.20 g/mol
InChI Key: GKPIFULDHDHNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-d]pyrimidine-6-carboxamide is a high-purity chemical scaffold designed for pharmaceutical and biological research. This compound is a derivative of the privileged thieno[2,3-d]pyrimidine structure, which is widely recognized in medicinal chemistry for its diverse pharmacological potential . The core structure serves as a key intermediate and functionalized building block in the design of novel therapeutic agents. Primary research applications for this chemotype and its derivatives include oncology and infectious disease. In anticancer research, thieno[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of critical protein kinases, such as PI3K isoforms and mTOR . These inhibitors are significant for targeting the PI3K/AKT/mTOR signaling pathway, which is dysregulated in many cancers, and have shown promising antiproliferative activity against various human tumor cell lines, including breast cancer (e.g., T-47D) . Furthermore, analogous structures have been identified as inhibitors of Aurora kinases and as mutant-selective EGFR tyrosine kinase inhibitors, demonstrating the scaffold's versatility in targeting different oncogenic drivers . In antimicrobial research, derivatives of this compound have demonstrated significant and broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . Recent studies highlight their potential as inhibitors of the essential bacterial enzyme TrmD, with some hybrid molecules also exhibiting a strong capacity to disrupt and prevent biofilm formation in pathogens like Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The carboxamide moiety at the 6-position is a critical functional group that enhances binding interactions with biological targets and allows for further molecular diversification to optimize drug-like properties . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H5N3OS

Molecular Weight

179.20 g/mol

IUPAC Name

thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C7H5N3OS/c8-6(11)5-1-4-2-9-3-10-7(4)12-5/h1-3H,(H2,8,11)

InChI Key

GKPIFULDHDHNBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)C(=O)N

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of 2-Amino-3-cyanothiophenes

One of the most effective synthetic routes involves the cyclization of 2-amino-3-cyanothiophenes with formamide or urea to yield thieno[2,3-d]pyrimidines and their carboxamide derivatives.

  • Starting materials : 2-amino-3-cyanothiophenes (denoted as 2a-2j).
  • Cyclization agents : Formamide for thieno[2,3-d]pyrimidines (3a-3j) and urea for thieno[2,3-d]pyrimidin-2(1H)-ones (4a-4j).
  • Reaction conditions : Both conventional heating (oil bath reflux) and microwave irradiation (180 W) have been employed.
  • Microwave-assisted synthesis : Offers significantly reduced reaction times (down to 16 minutes) and improved yields compared to conventional heating (which may require hours).
  • Isolation : The products precipitate upon cooling and are purified by filtration, washing with methanol, and recrystallization from dimethylformamide.

Table 1: Comparison of Microwave vs. Conventional Heating for Cyclization

Parameter Conventional Heating (Oil Bath) Microwave Irradiation (180 W)
Reaction time Up to 4 hours 10-20 minutes
Yield 68-70% Higher yields (exact % not specified)
Thermal decomposition Higher risk Minimized
Purification complexity More complex Simplified

This method has been validated by elemental analysis, mass spectrometry, FTIR, and NMR techniques, confirming the structure of the synthesized thieno[2,3-d]pyrimidine-6-carboxamides.

Synthesis via Gewald Reaction Followed by Cyclization

Another route involves the Gewald reaction to form the thiophene ring, followed by cyclization to the thieno[2,3-d]pyrimidine core.

  • Gewald reaction : Condensation of a ketone or aldehyde with malononitrile and sulfur in the presence of a base such as triethylamine (TEA).
  • Intermediate : 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile.
  • Subsequent steps : Amination with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation yields an amidine intermediate.
  • Final cyclization : Condensation with various anilines via Dimroth rearrangement yields thieno[2,3-d]pyrimidine derivatives, including carboxamides.

Advantages :

  • Room temperature reaction for Gewald step.
  • Environmentally friendly and cost-effective.
  • Microwave irradiation reduces reaction times and increases yields (up to 95% for amidine intermediate).
  • No need for column chromatography due to high polarity and precipitation of products.

Experimental Data Summary:

Step Conditions Yield (%) Notes
Gewald reaction Room temp, TEA base, ethanol 15% Product precipitates naturally
Amination with DMF-DMA Microwave, 10 min, 200 W, 10°C 95% High yield, simple work-up
Final condensation with anilines Ethanol/isopropanol, 80°C Not specified Monitored by TLC

This synthetic strategy provides a versatile platform for generating diverse this compound derivatives with potential biological activities.

Synthesis via Chlorination and Subsequent Amination

A third method involves chlorination of thieno[2,3-d]pyrimidin-4-one derivatives followed by nucleophilic substitution with amines such as morpholine.

  • Chlorination : Treatment of thieno[2,3-d]pyrimidin-4-one derivatives with phosphorus oxychloride (POCl3) at 0°C to reflux for 4–12 hours.
  • Isolation : The chlorinated intermediates are moisture sensitive and used directly without purification.
  • Amination : Reaction of the 4-chlorothieno[2,3-d]pyrimidine derivatives with morpholine in ethanol/isopropanol mixture at 80°C yields the target amine derivatives.
  • Purification : Flash column chromatography is used for final purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Cyclization of 2-amino-3-cyanothiophenes 2-amino-3-cyanothiophenes (2a-2j) Formamide/urea, microwave (180 W) or reflux Fast, high yield, simple work-up Requires microwave equipment
Gewald Reaction + Cyclization Pyranone, malononitrile, sulfur, TEA Room temp Gewald, microwave amination, reflux condensation Environmentally friendly, high yield Lower initial Gewald yield
Chlorination + Amination Thieno[2,3-d]pyrimidin-4-one POCl3 chlorination, morpholine amination Versatile substitution Moisture sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Thieno[2,3-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Table 1. Key Pharmacological and Physicochemical Properties

Compound Class Example Structure logP EC50/IC50 (μM) Key Activity Reference
This compound N-(tert-butyl)-5-amino-2-(methylthio) 3.22 0.28–0.37 AC activation (testes)
Pyrrolo[2,3-d]pyrimidine 7-cyclopentyl-N,N-dimethyl derivative 2.95 1.8 (CDK4) Kinase inhibition
Thieno[3,2-d]pyrimidine 6-carboxylic acid derivative 2.68 >10 Antimicrobial
Triazolo-thienopyrimidine 2-thioxo derivative 3.45 0.8–2.1 Cytotoxic (HeLa)

Key Findings and Implications

  • Substituent Effects : Bulky groups (e.g., tert-butyl) at the carboxamide position enhance target binding (e.g., LH receptor activation) but reduce solubility .
  • Ring Positioning: Thieno[2,3-d]pyrimidines outperform [3,2-d] isomers in biological potency due to optimal sulfur positioning for hydrophobic interactions .
  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to thermal methods .

Notes

  • Contradictions in activity data (e.g., antimicrobial vs. cytotoxic efficacy) highlight the need for substituent-specific optimization .
  • Future studies should explore hybrid derivatives (e.g., triazolo-thieno[2,3-d]pyrimidines) to synergize multiple pharmacological effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing thieno[2,3-d]pyrimidine-6-carboxamide derivatives with antimicrobial activity?

  • Methodological Answer : A multi-step synthesis involving acid-amine coupling reactions is commonly employed. For example, 2-chloro-4-(substituted phenoxy)thieno[2,3-d]pyrimidine intermediates can be generated by reacting 2,4-dichloro derivatives with phenols in acetone. These intermediates are further functionalized with amines and carboxylic acids to yield carboxamide derivatives. Structural confirmation via IR, 1^1H NMR, 13^{13}C NMR, and mass spectrometry is critical for validating purity and regioselectivity .

Q. How can structural modifications at the 2- and 4-positions of thieno[2,3-d]pyrimidine enhance antimicrobial activity?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or aromatic substituents (e.g., pyridyl amides) improves activity against Gram-negative bacteria like Pseudomonas aeruginosa. Docking studies suggest that pyridyl amides selectively inhibit bacterial TrmD enzymes, which can be validated through in vitro assays .

Q. What analytical techniques are essential for confirming the structural integrity of newly synthesized thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : Identifies functional groups like carboxamide (C=O stretch at ~1650 cm1^{-1}).
  • NMR spectroscopy : 1^1H NMR signals for methyl groups (2.68–2.75 ppm) and carboxamide NH protons (9.67–10.61 ppm) confirm regiochemistry.
  • Mass spectrometry : Validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do structural rearrangements (e.g., Vilsmeier-Haack conditions) affect kinase inhibition efficacy in thieno[2,3-d]pyrimidine derivatives?

  • Methodological Answer : Spiro-fused derivatives exhibit stronger kinase inhibition (e.g., EGFR, FGFR1) due to hydrogen bonding with active-site residues. However, rearranged products (e.g., thienoquinolines) show reduced binding affinity, as confirmed by docking studies with binding energies >−8 kcal/mol. This highlights the need to preserve the spiro-fused scaffold during synthesis .

Q. What strategies resolve contradictions in biological activity data for thieno[2,3-d]pyrimidine derivatives targeting dihydrofolate reductase (DHFR)?

  • Methodological Answer : Discrepancies in DHFR inhibition can arise from variations in substituent positioning. For instance, 2-amino-6-(arylaminomethyl) derivatives require precise control of oxidation steps (e.g., using Dess-Martin periodinane for 91% yield) to ensure correct aldehyde intermediates. Comparative assays with reference inhibitors (e.g., methotrexate) and crystallographic studies can validate binding modes .

Q. How can flow chemistry improve the synthesis of thieno[2,3-d]pyrimidine intermediates?

  • Methodological Answer : Flow reactors enable efficient oxidation of intermediates using TEMPO/NaClO2_2, reducing reaction times and improving yields (e.g., 51% yield for 2-chloro-7-cyclopentyl-N,N-dimethylcarboxamide). This method minimizes side reactions and enhances scalability compared to batch processes .

Q. What role does alkylation play in enhancing antimicrobial activity of thieno[2,3-d]pyrimidine-6-carboxamides?

  • Methodological Answer : Alkylation with substituted benzyl chlorides introduces lipophilic groups that improve membrane permeability. For example, 3-amino-2-(benzylthio) derivatives exhibit broad-spectrum activity against Proteus vulgaris and Candida albicans, outperforming streptomycin in agar diffusion assays. Activity correlates with alkyl chain length and electron density of substituents .

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